

ZCDD083: A Comprehensive Structural and Functional Analysis for Atherosclerosis Research

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Compound of Interest

Compound Name: **ZCDD083**

Cat. No.: **B15544715**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZCDD083 is a novel fluorinated phenoxindazole derivative that has emerged as a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). Its radiolabeled form, **[18F]ZCDD083**, is a promising positron emission tomography (PET) tracer for the non-invasive imaging of atherosclerotic plaques. This technical guide provides a comprehensive overview of the structural and functional characteristics of **ZCDD083**, detailing its mechanism of action, synthesis, and application in preclinical models of atherosclerosis. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging **ZCDD083** for the study and potential therapeutic targeting of atherosclerotic cardiovascular disease.

Structural Analysis of ZCDD083

ZCDD083 is a synthetic small molecule characterized by a phenoxindazole core structure. The chemical structure of **ZCDD083** is presented below.

Chemical Structure of ZCDD083

A 2D representation of the chemical structure of **ZCDD083**.

Functional Analysis of ZCDD083

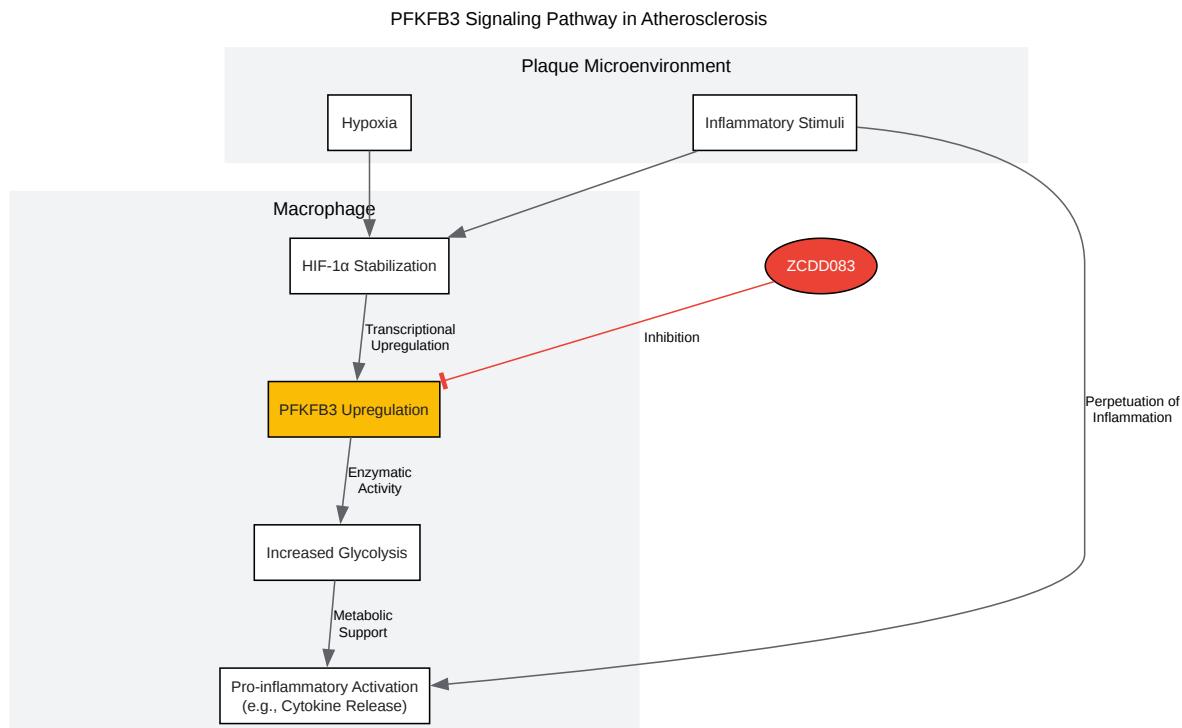
ZCDD083 functions as a selective inhibitor of PFKFB3, a key enzyme in the regulation of glycolysis. PFKFB3 is upregulated in inflammatory conditions and angiogenesis, both of which are critical processes in the development and progression of atherosclerotic plaques.[\[1\]](#)[\[2\]](#)[\[3\]](#) By inhibiting PFKFB3, **ZCDD083** can modulate the metabolic activity of pro-inflammatory cells within the plaque, such as macrophages.[\[1\]](#)[\[4\]](#)

Mechanism of Action

The mechanism of action of **ZCDD083** is centered on its ability to bind to and inhibit the enzymatic activity of PFKFB3. This inhibition reduces the intracellular levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. The resulting decrease in glycolytic flux can lead to a reduction in the pro-inflammatory functions of macrophages and other immune cells within the atherosclerotic plaque.[\[4\]](#)

PFKFB3 Signaling in Atherosclerosis

The signaling pathway involving PFKFB3 in atherosclerosis is a critical driver of plaque inflammation and progression. Hypoxia and inflammatory stimuli within the atherosclerotic lesion lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1 α). HIF-1 α , in turn, transcriptionally upregulates the expression of PFKFB3. Increased PFKFB3 activity accelerates glycolysis, providing the necessary energy and metabolic intermediates for pro-inflammatory macrophage activation and function. This creates a vicious cycle that perpetuates inflammation within the plaque.

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PFKFB3 signaling cascade in atherosclerotic macrophages and the inhibitory action of **ZCDD083**.

Quantitative Data

The following tables summarize the key quantitative data reported for **[18F]ZCDD083**.

Table 1: Radiosynthesis and In Vivo Stability of **[18F]ZCDD083**

Parameter	Value	Reference
Radiochemical Yield	17 ± 5%	[1][2]
Radiochemical Purity	>99%	[1][2]
In Vivo Metabolite Formation	No significant formation	[1][2]

Table 2: In Vivo PET Imaging Data of [18F]ZCDD083 in Mouse Models of Atherosclerosis

Mouse Model	Aortic Region Uptake (%ID/g)	Control (C57BL/6J) Uptake (%ID/g)	Reference
ApoE-/- Fbn1C1039G+/- (Severe Atherosclerosis)	0.78 ± 0.05	0.44 ± 0.09	[1]
ApoE-/- (Moderate Atherosclerosis)	-	-	[1]

Table 3: Biodistribution of [18F]ZCDD083 in Mice (2 hours post-injection)

Organ	Uptake (%ID/g)	Reference
Lung	11.0 ± 1.5	[1]
Blood Pool	High Activity	[1][2]
Hepatobiliary Clearance	Slow	[1][2]

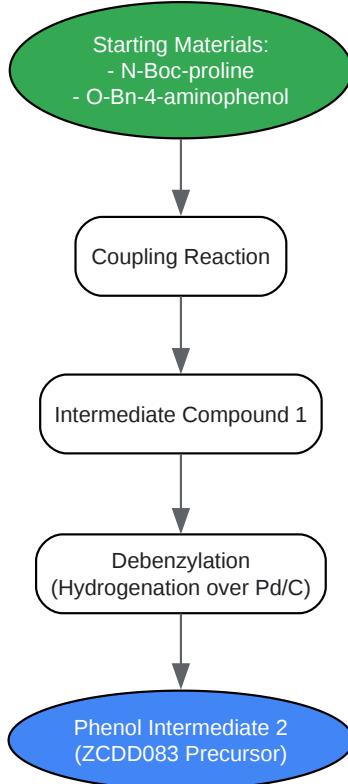
Experimental Protocols

The following sections provide an overview of the key experimental methodologies for the synthesis and application of **ZCDD083**, based on published literature.

Synthesis of ZCDD083 Precursor

The synthesis of the phenol intermediate, a precursor for the radiolabeling of **ZCDD083**, involves the coupling of N-Boc-proline and O-Bn-4-aminophenol, followed by debenzylation.

Synthesis of ZCDD083 Precursor Workflow

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Workflow for the chemical synthesis of the **ZCDD083** precursor.

Detailed Methodology: While specific reaction conditions are proprietary, the general steps involve standard peptide coupling and deprotection reactions.

- **Coupling:** N-Boc-proline and O-Bn-4-aminophenol are coupled using a suitable coupling agent (e.g., HATU, HOBr) in an appropriate solvent (e.g., DMF, DCM) in the presence of a base (e.g., DIPEA). The reaction progress is monitored by TLC or LC-MS.
- **Purification:** The resulting intermediate is purified using column chromatography.
- **Debenzylation:** The purified intermediate is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent (e.g., methanol, ethanol) under a hydrogen atmosphere to remove the benzyl protecting group.

- Final Purification: The final phenol precursor is purified by column chromatography or recrystallization.

Radiosynthesis of **[18F]ZCDD083**

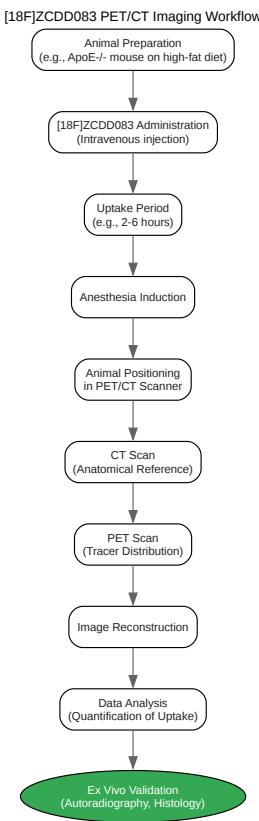
The radiosynthesis of **[18F]ZCDD083** involves a nucleophilic aromatic substitution reaction on the precursor with **[18F]**fluoride.

Detailed Methodology: The radiosynthesis is typically performed in an automated synthesis module.

- **[18F]Fluoride Production:** **[18F]Fluoride** is produced via the $^{18}\text{O}(\text{p},\text{n})^{18}\text{F}$ nuclear reaction in a cyclotron.
- **[18F]Fluoride Trapping and Elution:** The aqueous **[18F]fluoride** is trapped on an anion exchange cartridge and eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in acetonitrile/water.
- **Azeotropic Drying:** The water is removed by azeotropic distillation with acetonitrile.
- **Radiolabeling Reaction:** The **ZCDD083** precursor is added to the dried **[18F]fluoride** complex in a suitable solvent (e.g., DMSO, DMF), and the reaction mixture is heated.
- **Purification:** The crude reaction mixture is purified by semi-preparative HPLC to isolate **[18F]ZCDD083**.
- **Formulation:** The purified **[18F]ZCDD083** is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for *in vivo* administration.

Preclinical PET/CT Imaging Protocol

The following protocol outlines the general procedure for PET/CT imaging of atherosclerotic plaques in mouse models using **[18F]ZCDD083**.



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A generalized workflow for preclinical PET/CT imaging of atherosclerosis using **[18F]ZCDD083**.

Detailed Methodology:

- **Animal Models:** Atherosclerosis is induced in susceptible mouse models, such as Apolipoprotein E-deficient (ApoE-/-) or ApoE-/-Fbn1C1039G+/- mice, by feeding them a high-fat diet.^[1] Age-matched wild-type mice (e.g., C57BL/6J) serve as controls.^[1]
- **Tracer Administration:** **[18F]ZCDD083** is administered to the mice via intravenous injection (e.g., tail vein).
- **Uptake Period:** The animals are allowed a specific uptake period (e.g., 2 to 6 hours) to allow for tracer distribution and accumulation in the target tissues.^[1]

- **Anesthesia and Imaging:** The mice are anesthetized (e.g., with isoflurane) and placed in a PET/CT scanner. A CT scan is first acquired for anatomical localization and attenuation correction, followed by a PET scan to measure the distribution of **[18F]ZCDD083**.
- **Image Analysis:** The PET and CT images are co-registered, and regions of interest (ROIs) are drawn over the aorta and other relevant tissues to quantify the tracer uptake, often expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).[1]
- **Ex Vivo Validation:** Following the imaging session, animals may be euthanized, and the aortas excised for ex vivo autoradiography to confirm the localization of the radiotracer with atherosclerotic plaques.[1][2] Histological staining (e.g., Oil Red O for lipids) can be performed on the same tissue sections to correlate tracer uptake with plaque burden.[1]

Conclusion

ZCDD083 represents a significant advancement in the molecular imaging of atherosclerosis. Its high affinity and selectivity for PFKFB3, a key enzyme in plaque inflammation, make its radiolabeled counterpart, **[18F]ZCDD083**, a valuable tool for the non-invasive detection and characterization of vulnerable atherosclerotic plaques. The data and protocols summarized in this guide provide a solid foundation for researchers and drug developers to utilize **ZCDD083** in their efforts to better understand, diagnose, and treat atherosclerotic cardiovascular disease. Further research into the therapeutic potential of non-radioactive **ZCDD083** and other PFKFB3 inhibitors is warranted.

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